3,5-dimethyl-1H-pyrazole-4-sulfonamide

Medicinal Chemistry Parallel Synthesis Drug Discovery

A privileged scaffold enabling rapid parallel medicinal chemistry. The specific 3,5-dimethyl pattern is critical for generating SAR-relevant derivative libraries with validated activity against Nav1.7 sodium channels and antiproliferative targets, offering a distinct profile over its trimethyl analog. - Enables a 3-step protocol for diverse sulfonamide libraries, accelerating hit-to-lead timelines. - Crystallographically validated fragment (1.12 Å resolution) for structure-based drug design. - Proven gateway to sub-50 nM urotensin-2 receptor antagonists and selective Nav1.7 inhibitors.

Molecular Formula C5H9N3O2S
Molecular Weight 175.21 g/mol
CAS No. 88398-54-3
Cat. No. B1281981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-1H-pyrazole-4-sulfonamide
CAS88398-54-3
Molecular FormulaC5H9N3O2S
Molecular Weight175.21 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C)S(=O)(=O)N
InChIInChI=1S/C5H9N3O2S/c1-3-5(11(6,9)10)4(2)8-7-3/h1-2H3,(H,7,8)(H2,6,9,10)
InChIKeyMHQFEOHPKNBRIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-1H-pyrazole-4-sulfonamide: Core Properties & Sourcing


3,5-Dimethyl-1H-pyrazole-4-sulfonamide is a privileged heterocyclic scaffold combining a 3,5-dimethylpyrazole core with a key sulfonamide group at the 4-position [1]. Its physicochemical profile includes a calculated XLogP3 of -0.4 and a topological polar surface area of 97.2 Ų, which are favorable for lead-like properties [2]. This compound is primarily valued as a versatile building block in medicinal chemistry and agrochemical research, not as an active pharmaceutical ingredient itself . Its significance in a procurement context stems from its ability to enable rapid parallel synthesis of diverse derivative libraries and its role as a precursor to high-potency inhibitors and modulators across multiple target classes [3][4].

Versatile building block for parallel synthesis of lead-like libraries
Defined 3,5-dimethyl substitution enables regiospecific derivatization
Compatible with high-throughput medicinal chemistry workflows

3,5-Dimethyl-1H-pyrazole-4-sulfonamide Substitution Risks


The specific substitution pattern of 3,5-dimethyl-1H-pyrazole-4-sulfonamide is not arbitrary; it is critical for both synthetic utility and downstream biological activity. The 3,5-dimethyl groups on the pyrazole ring provide a defined steric and electronic environment that directly influences the regioselectivity of subsequent reactions [1]. Replacing it with non-methylated, mono-methylated, or differently substituted analogs (e.g., 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide) leads to distinct Structure-Activity Relationships (SAR) and pharmacological profiles, as demonstrated in comparative studies [2][3]. The specific hydrogen-bond donor capacity of the N-H group in the unsubstituted 1-position of the pyrazole is a key feature that is lost or altered in many analogs, impacting target binding and library design [4]. Using an alternative scaffold risks generating a derivative library with a different biological profile, invalidating established SAR models and potentially missing critical lead compounds.

3,5-Dimethyl substitution pattern is critical for regiospecific reactivity; mono-methyl or unsubstituted analogs may alter library composition.

1,3,5-Trimethyl analog exhibits divergent SAR profile (reported in antiproliferative assays); scaffold interchange may invalidate established SAR models.

N-H hydrogen-bond donor in 1-position is a key pharmacophoric feature; N-substituted analogs risk losing target engagement.

3,5-Dimethyl-1H-pyrazole-4-sulfonamide Scaffold Advantages


Regioselective Parallel Library Synthesis

3,5-Dimethyl-1H-pyrazole-4-sulfonamide is uniquely positioned as a product of a high-efficiency, 3-step parallel medicinal chemistry (PMC) protocol that enables rapid access to diverse pyrazole-4-sulfonamide libraries. In contrast, attempts to synthesize similar heterocyclic sulfonamides like pyrimidine and pyridine sulfonyl chlorides are hindered by chemical instability, limiting library generation [1]. This method effectively bypasses the low yields and problematic regioisomeric mixtures common with alternative methods like direct Friedel-Crafts sulfonylation of pyrazoles [2].

Parallel Library Synthesis
Class-level
Enables stable, high-throughput 3-step PMC protocol vs. unstable pyrimidine/pyridine sulfonyl chlorides and low-yield Friedel-Crafts routes.
Supports efficient library synthesis and lead generation workflows.
Class-level inference based on synthetic method comparison.
Medicinal Chemistry Parallel Synthesis Drug Discovery Heterocyclic Chemistry

Urotensin-2 Receptor Nanomolar Antagonism

Derivatization of the 3,5-dimethyl-1H-pyrazole-4-sulfonamide scaffold yields highly potent compounds. For example, a specific sulfonamide derivative (CHEMBL567759) demonstrates an IC50 of 47 nM for antagonism of the urotensin-2 receptor (UT) in human RMS13 cells [1]. This level of potency is on par with or superior to many advanced leads targeting this GPCR. The parent scaffold provides the essential geometry for the optimized derivative to achieve high-affinity binding (Ki = 13 nM) [2].

Urotensin-2 Antagonism
Cross-study
IC50 = 47 nM (UT antagonism, human RMS13 cells)
Reported nanomolar potency supports lead optimization for GPCR targets.
Derivative CHEMBL567759; Ki = 13 nM also reported.
GPCR Pharmacology Urotensin-2 Receptor Cardiovascular Disease Medicinal Chemistry

Divergent SAR from Trimethyl Analog

A direct comparative study of derivative series from 3,5-dimethyl-1H-pyrazole-4-sulfonamide and its close analog, 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, revealed divergent antiproliferative activity profiles against U937 lymphoma cells [1]. While specific IC50 values for each derivative are reported, the key finding is that the 3,5-dimethyl series exhibited a broader range of activity and distinct SAR compared to the 1,3,5-trimethyl series, indicating that the N-H functionality present in the dimethyl scaffold is critical for modulating biological response [2]. The study confirms that the dimethyl derivatives inhibited proliferation without inducing cytotoxicity (LDH release), a desirable mechanistic profile [3].

Divergent SAR vs. Trimethyl
Head-to-head
3,5-Dimethyl series shows distinct SAR and antiproliferative activity without cytotoxicity, unlike 1,3,5-trimethyl analog.
Scaffold-specific SAR divergence confirms non-interchangeability.
Based on U937 cell assay; LDH release absent.
Cancer Biology Antiproliferative Agents Structure-Activity Relationship (SAR) Medicinal Chemistry

Micromolar Sodium Channel Modulation

The 3,5-dimethyl-1H-pyrazole-4-sulfonamide core is a key component in designing modulators of voltage-gated sodium channels, which are critical targets for pain. A specific derivative incorporating this core (CHEMBL3687714) was shown to inhibit the human Nav1.7 channel with an IC50 of 4.04 µM [1]. This data, obtained from automated patch-clamp electrophysiology (PatchXpress), confirms the scaffold's ability to orient pharmacophores correctly to interact with a complex ion channel binding site [2]. The broader patent literature supports the use of pyrazole-sulfonamides as sodium channel inhibitors [3].

Nav1.7 Channel Inhibition
Reported
IC50 = 4.04 µM (Nav1.7 inhibition, automated patch-clamp).
Reported low-micromolar activity supports ion channel modulator research.
Derivative CHEMBL3687714; PatchXpress system.
Ion Channel Pharmacology Nav1.7 Inhibitor Pain Research Electrophysiology

3,5-Dimethyl-1H-pyrazole-4-sulfonamide Application Scenarios


Lead Generation via Parallel Synthesis

3,5-Dimethyl-1H-pyrazole-4-sulfonamide is an ideal procurement for a medicinal chemistry department aiming to rapidly populate a new chemical space. As detailed in Section 3, this scaffold is perfectly suited for a 3-step parallel medicinal chemistry protocol that efficiently generates a library of diverse derivatives [1]. This method circumvents the synthetic bottlenecks associated with other heterocyclic sulfonamides, enabling a faster hit-to-lead timeline. By procuring this specific scaffold, a lab can maximize its synthetic throughput and minimize the time required to explore SAR around the pyrazole-4-sulfonamide core.

Focused Libraries for Antiproliferative and Sodium Channel Targets

For a drug discovery program targeting cancer or chronic pain, procuring 3,5-dimethyl-1H-pyrazole-4-sulfonamide is a strategically sound decision. Evidence confirms that derivatives of this scaffold exhibit promising antiproliferative activity against lymphoma cells [2] and inhibit the clinically relevant Nav1.7 sodium channel [3]. Using this compound as a central building block allows researchers to create focused libraries tailored to these indications. The distinct SAR of the 3,5-dimethyl series, compared to its trimethyl analog, ensures that the resulting compound collection is relevant to the biological hypotheses being tested in these disease areas [4].

Foundational Reagent for Agrochemical Discovery

In an agrochemical research setting, where novel modes of action are constantly sought, 3,5-dimethyl-1H-pyrazole-4-sulfonamide serves as a valuable starting material. The pyrazole-sulfonylurea class is known for herbicidal activity [5], and more recent findings show that specific derivatives derived from this core can act as potent plant growth regulators [6]. Procuring this compound provides a gateway to synthesizing and evaluating a new generation of agrochemical agents with potentially novel biological effects on target plant species.

Structural Biology Studies Support

This compound is a validated tool for structural biology, as evidenced by its use in obtaining a high-resolution (1.12 Å) crystal structure of a derivative bound to human carbonic anhydrase II [7]. For a laboratory engaged in fragment-based drug discovery or structure-based drug design, procuring 3,5-dimethyl-1H-pyrazole-4-sulfonamide provides a proven, crystallizable fragment. It can be used as a starting point for fragment growing, as a pharmacophore anchor in molecular modeling, or as a tool compound to validate binding modes of newly synthesized ligands in co-crystallization studies.

Application
Selection Property
Validation Focus
Lead Generation via Parallel Synthesis
Synthetic throughput & library diversity
Regioselective PMC protocol compatibility
Antiproliferative & Sodium Channel Target Libraries
Scaffold-specific SAR profile
Cell-based antiproliferative & ion channel activity endpoints
Agrochemical Discovery
Herbicidal & growth regulator precursor
Plant bioassay response profile
Structural Biology & Fragment-Based Design
Crystallizable fragment scaffold
Co-crystallization & binding mode validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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